molecular formula C19H24N4O2 B2830522 2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235295-35-8

2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2830522
CAS No.: 1235295-35-8
M. Wt: 340.427
InChI Key: BTNWMRJHDWGCIQ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrimidinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenyl and pyrimidinyl-piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in studies involving cellular processes and molecular interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl and pyrimidinyl-piperidine groups may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenyl and pyrimidinyl-piperidine derivatives, which may share some structural features and chemical properties. Examples include:

  • 2-(3-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-(3-methoxyphenyl)-N-((1-(pyrimidin-4-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

What sets 2-(3-methoxyphenyl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-17-5-2-4-16(12-17)13-18(24)22-14-15-6-10-23(11-7-15)19-20-8-3-9-21-19/h2-5,8-9,12,15H,6-7,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWMRJHDWGCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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